N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-chlorobenzamide
Description
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-chlorobenzamide is a small molecule featuring a thiazole core substituted with a 5-bromothiophene moiety at position 4 and a 3-chlorobenzamide group at position 2. Its molecular formula is C₁₄H₈BrClN₂OS₂, with a molecular weight of 404.71 g/mol. The compound’s structural uniqueness lies in the synergistic combination of halogenated aromatic systems (bromothiophene and chlorobenzamide), which may confer distinct electronic, steric, and pharmacophoric properties.
Properties
IUPAC Name |
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClN2OS2/c15-12-5-4-11(21-12)10-7-20-14(17-10)18-13(19)8-2-1-3-9(16)6-8/h1-7H,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVBJBWIVMABCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-chlorobenzamide typically involves multiple steps, including the formation of the bromothiophene and thiazole rings, followed by their coupling with chlorobenzamide. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is known for its mild reaction conditions and functional group tolerance . This reaction typically uses palladium catalysts and boronic acid derivatives to form carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-chlorobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an anticancer agent.
Medicine: Explored for its potential therapeutic effects against various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-chlorobenzamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Variations on the Benzamide Ring
Key Insights :
- Halogen Effects : The chloro substituent in the target compound balances moderate electron withdrawal and steric bulk, whereas bromo analogs (e.g., ) may exhibit higher lipophilicity and altered pharmacokinetics.
- Functional Group Diversity : Nitro groups (e.g., ) enhance electrophilicity but may reduce metabolic stability, while methoxy groups (e.g., ) improve solubility but weaken target interactions .
Modifications on the Thiazole Ring
Key Insights :
- Bromothiophene vs. Aryl Groups : The target’s bromothiophene (vs. phenyl or methylphenyl in ) offers a unique electronic profile for targeting sulfur-rich binding pockets.
- Functional Additions: Sulfonyl-azepane () introduces hydrogen-bonding capacity, which could optimize solubility for intravenous administration .
Biological Activity
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-chlorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes:
- Bromothiophene moiety
- Thiazole ring
- Chlorobenzamide group
The synthesis typically involves multi-step organic reactions:
- Formation of Bromothiophene : The bromothiophene is synthesized through bromination of thiophene using bromine or N-bromosuccinimide.
- Thiazole Ring Formation : The bromothiophene intermediate reacts with thioamide and a base to form the thiazole ring.
- Coupling with Chlorobenzamide : The final step involves coupling the thiazole intermediate with 3-chlorobenzoyl chloride in the presence of a base like triethylamine.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit notable anticancer activity. Studies have shown that such compounds can inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Anticancer | |
| N-[4-(5-bromo-4-methylthiazol-2-yl)-1,3-thiazol-2-y]-benzamide | Antioxidant |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising results in antimicrobial assays. It has been effective against various bacterial strains, indicating its potential as an antibacterial agent.
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound can bind to the active sites of specific enzymes, inhibiting their activity.
- Receptor Modulation : It interacts with cellular receptors, potentially altering signaling pathways that lead to cell proliferation or apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- A study highlighted the synthesis and evaluation of thiazole derivatives for their anticancer properties, revealing that modifications in the thiazole ring significantly affect biological activity .
- Another research focused on the structure-activity relationship (SAR) of thiazole-containing compounds, demonstrating that specific substituents enhance antimicrobial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
